
(2r)-2-Amino-4-Oxobutanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-Amino-4-Oxobutanoic Acid, also known as L-Aspartic Acid, is a naturally occurring amino acid found in various proteins and enzymes. It plays a crucial role in the biosynthesis of other amino acids and is involved in the urea cycle and gluconeogenesis. This compound is essential for the proper functioning of the human body and is widely studied for its various applications in science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-4-Oxobutanoic Acid can be achieved through several methods. One common approach involves the hydrolysis of asparagine, which is catalyzed by the enzyme asparaginase. Another method includes the chemical synthesis from fumaric acid and ammonia, which undergoes a series of reactions to form the desired product.
Industrial Production Methods
Industrial production of this compound typically involves fermentation processes using microorganisms such as Escherichia coli. These microorganisms are genetically engineered to overproduce the amino acid, which is then extracted and purified for various applications.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-Amino-4-Oxobutanoic Acid undergoes several types of chemical reactions, including:
Oxidation: The amino acid can be oxidized to form oxaloacetic acid.
Reduction: It can be reduced to form aspartate semialdehyde.
Substitution: The amino group can be substituted with other functional groups through various chemical reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution reagents: Such as acyl chlorides and alkyl halides.
Major Products Formed
The major products formed from the reactions of this compound include oxaloacetic acid, aspartate semialdehyde, and various substituted derivatives depending on the specific reaction conditions.
Scientific Research Applications
(2R)-2-Amino-4-Oxobutanoic Acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of other amino acids and peptides.
Biology: It plays a role in the urea cycle and gluconeogenesis, making it essential for metabolic studies.
Medicine: It is studied for its potential therapeutic effects in treating conditions such as liver disease and neurological disorders.
Industry: It is used in the production of biodegradable polymers and as a food additive to enhance flavor and nutritional value.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-4-Oxobutanoic Acid involves its role as a precursor in the biosynthesis of other amino acids and its participation in metabolic pathways. It acts on molecular targets such as enzymes involved in the urea cycle and gluconeogenesis, facilitating the conversion of ammonia to urea and the production of glucose from non-carbohydrate sources.
Comparison with Similar Compounds
(2R)-2-Amino-4-Oxobutanoic Acid can be compared with other similar amino acids such as:
L-Glutamic Acid: Both are non-essential amino acids involved in protein synthesis, but L-Glutamic Acid has an additional carboxyl group.
L-Asparagine: It is an amide derivative of this compound and can be hydrolyzed to produce the latter.
L-Alanine: While both are involved in metabolic pathways, L-Alanine has a simpler structure with a single methyl group as its side chain.
The uniqueness of this compound lies in its specific role in the urea cycle and gluconeogenesis, making it indispensable for nitrogen metabolism and energy production in the body.
Properties
Molecular Formula |
C4H7NO3 |
|---|---|
Molecular Weight |
117.10 g/mol |
IUPAC Name |
(2R)-2-amino-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO3/c5-3(1-2-6)4(7)8/h2-3H,1,5H2,(H,7,8)/t3-/m1/s1 |
InChI Key |
HOSWPDPVFBCLSY-GSVOUGTGSA-N |
Isomeric SMILES |
C(C=O)[C@H](C(=O)O)N |
Canonical SMILES |
C(C=O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


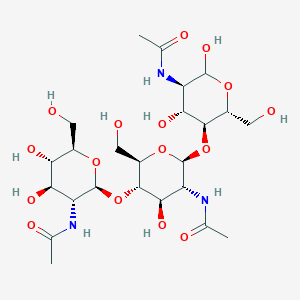
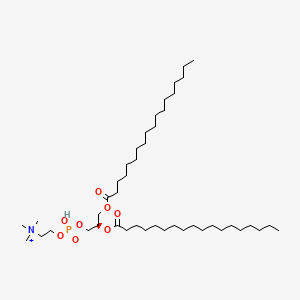
![(S)-2-Amino-4-[(2S,3R)-2,3,5-trihydroxy-4-oxo-pentyl]mercapto-butyric acid](/img/structure/B10776683.png)
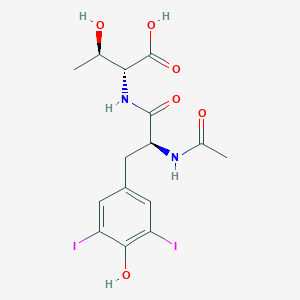
![3-[(5Z)-5-[[4-(2-carboxyethyl)-5-[(Z)-(3-ethyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-3-methyl-1H-pyrrol-2-yl]methylidene]-2-[(3-ethyl-4-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10776691.png)
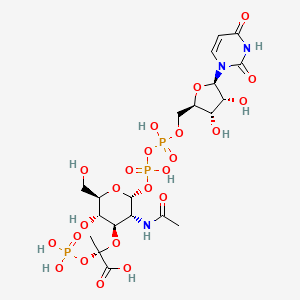
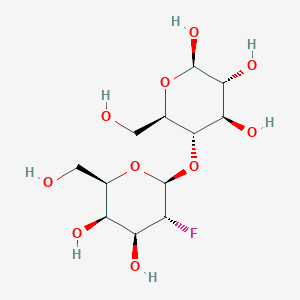
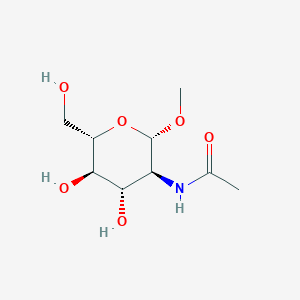
![3-(alpha-D-galactopyranosyloxy)-N-(3-{4-[3-({2-[(3-{4-[3-({[3-(hexopyranosyloxy)-5-nitrophenyl]carbonyl}amino)propyl]piperazin-1-yl}propyl)amino]-3,4-dioxocyclobut-1-en-1-yl}amino)propyl]piperazin-1-yl}propyl)-5-nitrobenzamide](/img/structure/B10776727.png)
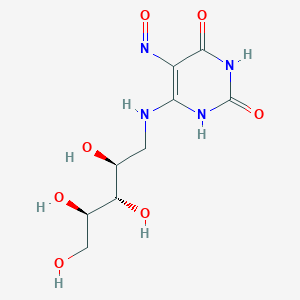
![(2S,8R)-8-Benzyl-2-hydroperoxy-6-(4-hydroxyphenyl)-2-(2-naphthylmethyl)-7,8-dihydroimidazo[1,2-A]pyrazin-3(2H)-one](/img/structure/B10776742.png)
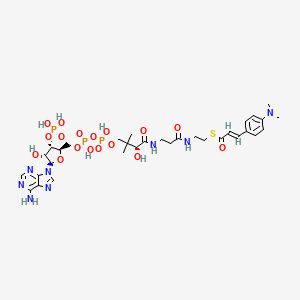
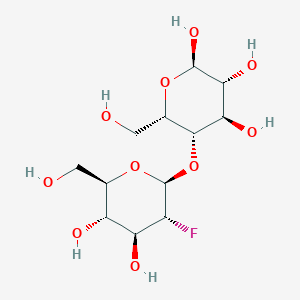
![2-{4-[2-(S)-Allyloxycarbonylamino-3-{4-[(2-carboxy-phenyl)-oxalyl-amino]-phenyl}-propionylamino]-butoxy}-6-hydroxy-benzoic acid methyl ester](/img/structure/B10776752.png)
